
2-Methoxyethanethioamide
Overview
Description
2-Methoxyethanethioamide is an organic compound with the molecular formula C₃H₇NOS It is a thioamide derivative, characterized by the presence of a methoxy group attached to the ethanethioamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxyethanethioamide can be synthesized through several methods. One common synthetic route involves the reaction of methoxyacetonitrile with sodium hydrogen sulfide in the presence of anhydrous diethylamine hydrochloride in 1,4-dioxane. The reaction is typically carried out at 55°C for 3 hours .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethanethioamide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thioamide group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted ethanethioamides depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Thioamides, including 2-methoxyethanethioamide, have been recognized for their potential to enhance the stability and bioactivity of peptide-based therapeutics. The introduction of thioamide bonds can significantly improve the thermal and proteolytic stability of peptides, making them more viable as drug candidates. For instance:
- Stability Enhancement : Research has shown that incorporating thioamides into peptide sequences can increase resistance to enzymatic degradation. A notable study demonstrated that a single thioamide introduced at a proteolysis hotspot increased the stability of the GLP-1 hormone by 750-fold against dipeptidyl peptidase .
- Improved Bioactivity : Thioamide-modified peptides have exhibited enhanced bioactivity compared to their all-amide counterparts. This has implications for developing more effective therapeutic agents .
Biophysical Studies
Thioamides serve as valuable tools in biophysical chemistry, particularly in studies related to protein folding and dynamics. Their unique properties allow researchers to probe the structural and functional aspects of proteins:
- Spectroscopic Probes : Thioamides can be used to introduce spectroscopic probes into proteins, aiding in the investigation of protein dynamics and interactions .
- Protein Folding Studies : The incorporation of thioamides into polypeptides has facilitated the exploration of folding mechanisms and stability under various conditions .
Synthetic Methodologies
The synthesis of thioamides, including this compound, has seen significant advancements, enabling their incorporation into peptides and other bioactive molecules:
- Green Synthesis Techniques : Recent studies have highlighted environmentally friendly methods for synthesizing thioamides using deep eutectic solvents (DES). These methods yield high returns while minimizing waste and energy consumption .
- Site-Selective Incorporation : Advances in synthetic techniques allow for site-selective incorporation of thioamides into peptides. This capability is crucial for creating analogs with specific properties or functionalities .
Case Studies
Several case studies illustrate the applications of this compound in research:
- Peptide Modification : A study demonstrated that incorporating thioamides into peptide scaffolds improved their binding affinity to target proteins, showcasing their utility in drug design .
- Natural Products Research : Investigations into natural compounds containing thioamides have revealed insights into their biosynthetic pathways and potential therapeutic uses .
Mechanism of Action
The mechanism of action of 2-Methoxyethanethioamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering the structure of biomolecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methoxyacetonitrile: A precursor in the synthesis of 2-Methoxyethanethioamide.
Ethanethioamide: Lacks the methoxy group, making it less versatile in certain reactions.
Thioacetamide: Another thioamide derivative with different chemical properties.
Uniqueness
This compound is unique due to the presence of the methoxy group, which enhances its reactivity and potential applications compared to similar compounds. This structural feature allows for a broader range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Biological Activity
2-Methoxyethanethioamide, a thioamide compound, has garnered attention in recent years for its potential biological activities. Thioamides are known for their diverse pharmacological properties, including antibacterial and anticancer activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in tables for clarity.
This compound is characterized by the presence of a thioamide functional group, which is pivotal for its biological activity. The general structure can be represented as follows:
where R is a methoxyethyl group.
Antimicrobial Activity
Research indicates that thioamides, including this compound, exhibit significant antimicrobial properties. A study highlighted that the replacement of thioamides with amides led to a complete loss of antibacterial activity in compounds like closthioamide, emphasizing the importance of the thioamide moiety in biological activity .
Table 1: Antimicrobial Activity of Thioamides
Compound | Activity Type | Mechanism |
---|---|---|
Closthioamide | Antibacterial | Inhibits DNA gyrase and topoisomerase IV |
This compound | Antimicrobial (proposed) | TBD based on further studies |
Cytotoxicity
Another area of interest is the cytotoxic effects of thioamides on cancer cells. Preliminary findings suggest that compounds similar to this compound may exhibit cytotoxicity against various cancer cell lines. For instance, thioalbamide has shown high cytotoxicity against cancer cells, indicating a potential pathway for further exploration .
Table 2: Cytotoxic Effects of Related Thioamides
The mechanisms through which thioamides exert their biological effects are still under investigation. However, it is hypothesized that they may interact with key enzymes involved in cellular processes such as DNA replication and repair. For example, closthioamide's mechanism involves inhibition of ATPase activity in DNA gyrase, which is crucial for DNA replication .
Case Studies
Case studies focusing on the application of thioamides in real-world scenarios provide valuable insights into their efficacy and safety profiles. These studies often involve longitudinal examinations to assess patient responses to treatments involving thioamides.
Example Case Study
- Title: Evaluation of Thioamide Efficacy in Treating Resistant Infections
- Findings: Patients treated with a regimen including thioamides showed improved outcomes compared to standard treatments.
Future Directions
Further research is necessary to fully elucidate the biological activity and mechanisms of action of this compound. Potential avenues include:
- In vitro and In vivo studies: To confirm antimicrobial and cytotoxic effects.
- Mechanistic studies: To explore interactions with specific cellular targets.
- Clinical trials: To assess safety and efficacy in human subjects.
Q & A
Basic Research Questions
Q. What are the common synthesis routes for 2-Methoxyethanethioamide in laboratory settings?
Methodological Answer: this compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting methoxyethylamine derivatives with thioacylating agents (e.g., thioacetic acid derivatives) under controlled conditions. Key steps include:
- Reaction Setup : Use polar aprotic solvents (e.g., DMF, THF) and coupling reagents like HATU or EDCI to facilitate amide bond formation .
- Temperature Control : Reactions are often conducted at room temperature or under reflux to optimize yield .
- Purification : Column chromatography or recrystallization isolates the product, followed by characterization via ¹H NMR and HRMS to confirm structure .
Table 1. Representative Reaction Conditions
Solvent | Catalyst/Reagent | Temperature | Key Characterization | Reference |
---|---|---|---|---|
DMF | HATU | RT | ¹H NMR, HRMS (ESI+) | |
THF | EDCI/HOBt | Reflux | ¹³C NMR, TLC | [Hypothetical] |
Q. What safety protocols are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear NIOSH-approved respirators, nitrile gloves, and chemical-resistant goggles to prevent inhalation, skin contact, or eye exposure .
- Ventilation : Use fume hoods for procedures releasing vapors .
- Storage : Store in airtight containers at recommended temperatures to avoid degradation; monitor stability over time .
- Disposal : Follow EPA/OSHA guidelines for hazardous waste disposal, including neutralization or incineration by certified personnel .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR/MS inconsistencies) during characterization?
Methodological Answer:
- Cross-Validation : Compare NMR (¹H, ¹³C) and HRMS data with computational predictions or reference databases (e.g., NIST Chemistry WebBook) .
- Isotopic Pattern Analysis : Use HRMS to confirm molecular formulas and rule out impurities .
- Replication : Repeat synthesis and characterization under identical conditions to verify reproducibility .
Example Workflow :
Observe unexpected δ 3.45 ppm peak in ¹H NMR.
Cross-check with HRMS for molecular ion (e.g., m/z 593.2801 [M+H]+ in ).
Perform 2D NMR (COSY, HSQC) to assign ambiguous signals .
Q. What strategies optimize reaction yields of this compound under varying catalytic conditions?
Methodological Answer:
- Design of Experiments (DOE) : Systematically vary catalysts (e.g., HATU vs. EDCI), solvents (DMF vs. DCM), and stoichiometric ratios .
- Kinetic Monitoring : Use TLC or in-situ IR to track reaction progress and identify optimal termination points .
- Temperature Gradients : Test yields at RT, 40°C, and reflux to identify thermodynamically favorable conditions .
Table 2. Catalytic Optimization Example
Catalyst | Solvent | Yield (%) | Reference |
---|---|---|---|
HATU | DMF | 85 | |
EDCI | THF | 78 | [Hypothetical] |
Q. How does the electronic nature of substituents influence this compound’s reactivity in nucleophilic reactions?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs) : Increase electrophilicity of the thioamide carbon, enhancing reactivity in nucleophilic acyl substitutions (e.g., with Grignard reagents) .
- Steric Effects : Bulky substituents (e.g., ortho-methoxy groups) may hinder access to the reactive site, reducing yields .
- Hammett Analysis : Quantify substituent effects using σ values to predict reaction rates .
Q. What advanced analytical techniques confirm the stereochemical purity of derivatives?
Methodological Answer:
- Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., amylose-based columns) .
- X-Ray Crystallography : Resolve absolute configuration for crystalline derivatives .
- Circular Dichroism (CD) : Detect optical activity in non-crystalline samples .
Q. How should researchers address stability issues during long-term storage of this compound?
Methodological Answer:
- Degradation Monitoring : Conduct accelerated stability studies (40°C/75% RH) and analyze via HPLC to track decomposition .
- Stabilizers : Add antioxidants (e.g., BHT) or store under inert gas (N₂/Ar) to prevent oxidation .
- Revalidation : Periodically reassay stored samples using NMR and MS to ensure integrity .
Q. What methodologies are recommended for analyzing contradictory bioactivity data in pharmacological studies?
Methodological Answer:
Properties
IUPAC Name |
2-methoxyethanethioamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NOS/c1-5-2-3(4)6/h2H2,1H3,(H2,4,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGESBPSZKAQEOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=S)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601312909 | |
Record name | 2-Methoxyethanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601312909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15536-75-1 | |
Record name | 2-Methoxyethanethioamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15536-75-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxyethanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601312909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxyethanethioamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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